molecular formula C25H28N8O3 B1191832 PL225B

PL225B

カタログ番号: B1191832
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor this compound selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.

科学的研究の応用

Nanocomposite Development for Drug Delivery

PL225B has been investigated for its potential in nanocomposite development, specifically as a drug delivery platform. One study utilized P22 viral capsids, chemically engineered with catechol ligands, for encapsulating anticancer drugs like bortezomib (BTZ). These nanocomposites were further modified for targeted delivery to hepatocellular carcinoma cells, demonstrating efficacy in targeted drug delivery and cell viability assays (Min et al., 2014).

Gene Delivery in Photoreceptor Cells

Another significant application of this compound is in gene delivery for treating retinal diseases. Research on compacted-DNA nanoparticle-mediated gene delivery in a mouse model of retinitis pigmentosa showed that these nanoparticles can efficiently drive gene expression in photoreceptors and retard degeneration, indicating potential clinical applications in human retinal degenerations (Cai et al., 2010).

Molecular Biology and Genetics

In molecular biology, studies on the gene encoding the major brain proteolipid (PLP) and the genetic structure of the bacteriophage P22 PL operon provide insights into the role of these elements in diseases and bacterial growth. These studies contribute to a deeper understanding of genetic diseases and bacterial physiology (Mattei et al., 1986; Semerjian et al., 1989).

IGF-1R Inhibition for Antineoplastic Activity

This compound is identified as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), showing potential antineoplastic activity. By binding and inhibiting IGF-1R, this compound may inhibit tumor cell proliferation and induce apoptosis in tumor cells that overexpress IGF-1R, a receptor tyrosine kinase involved in cellular proliferation, oncogenic transformation, and apoptosis suppression in various cancers Definitions (2020).

Plasmonic Photocatalytic Nanostructures

Research has also focused on using this compound in the fabrication of plasmonic photocatalytic nanostructures. These structures, created using P22 virus-like particles, have been shown to enhance the photodegradation of pollutants like methylene blue, highlighting potential environmental applications (Zhou et al., 2015).

Cooling Technology in Data Centers

In the field of engineering, this compound has been studied for its application in cooling technologies, specifically in data centers. A study on a pump-driven loop heat pipe (PLHP) charged with R22 demonstrated its efficacy in cooling, with significant performance improvements and potential for broader applications in industrial cooling systems (Zhang et al., 2015).

特性

分子式

C25H28N8O3

外観

Solid powder

同義語

PL225B;  PL-225B;  PL 225B.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。